Ezatiostat

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action: From GSTP1 Inhibition to JNK Activation

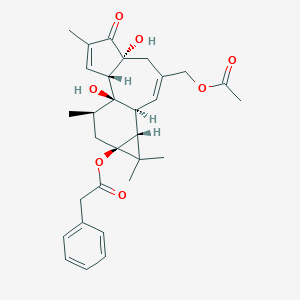

Ezatiostat's primary mechanism involves binding to the G-site of the GSTP1-1 enzyme, which has a higher affinity for the drug than for its natural substrate, glutathione (GSH) [1]. This binding disrupts the normal function of GSTP1-1, as illustrated below.

Diagram illustrating this compound's mechanism of GSTP1 inhibition and JNK pathway activation.

This JNK activation is central to this compound's biological effects. In normal hematopoietic progenitor cells, this leads to growth, maturation, and myelostimulant activity [1] [2]. Conversely, in some cancer cells, it can trigger apoptosis or increase sensitivity to differentiating agents [1].

Techniques for Studying GSTP1 Inhibition

The following experimental protocols are commonly used to investigate the inhibitory effects of compounds like this compound on GSTP1.

Enzyme Inhibition Assays

This standard spectrophotometric assay measures the conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB), which produces a conjugate that absorbs light at 340 nm [3].

- Key Protocol Parameters [3]:

- Enzyme Source: Recombinant human GSTP1.

- Buffer: 0.1 M phosphate buffer (pH 6.5) with 1 mM EDTA.

- Substrates: 1 mM GSH and 1 mM CDNB.

- Reaction Condition: 30°C.

- Measurement: Absorbance at 340 nm is monitored over 5 minutes using a microplate reader.

- Data Analysis: The percentage inhibition is calculated at various compound concentrations, and the IC₅₀ value (the concentration that causes 50% inhibition) is determined using software such as GraphPad Prism with a four-parameter logistic (4PL) model.

Determination of Kinetic Parameters (Ki)

To determine the inhibition constant (Ki) and identify the type of inhibition, kinetic studies are performed.

- Key Protocol Parameters [3]:

- Variable Substrate Concentrations: The concentration of one substrate (either GSH or CDNB) is varied while the other is kept at a near-saturating level.

- Inhibitor Concentrations: The experiment is repeated with different concentrations of the inhibitor (e.g., this compound).

- Data Analysis: Data are plotted on Lineweaver-Burk plots to determine the mode of inhibition (e.g., competitive, non-competitive) and calculate the Ki value using analytical software.

Molecular Docking and Dynamic Simulations

Computational methods predict how a small molecule interacts with the GSTP1 protein at the atomic level.

- Key Protocol Parameters [3]:

- Protein Preparation: The crystal structure of GSTP1 (e.g., PDB code: 2GSS) is obtained. Water molecules are removed, and hydrogen atoms and charges are added.

- Ligand Preparation: The 3D structure of the inhibitor is drawn and energy-minimized.

- Docking Simulation: Docking software (e.g., AutoDock Vina) is used to simulate binding within a defined active site (e.g., a 20 Å × 20 Å × 20 Å grid). The binding affinity (in kcal/mol) and inhibition constant (Ki) are calculated.

Therapeutic Implications and Clinical Context

The inhibition of GSTP1 by this compound has shown promise in two main therapeutic areas:

- Myelodysplastic Syndromes (MDS): this compound has been evaluated in clinical trials for MDS, where its myelostimulant activity helps improve blood cell counts. Hematologic improvements have been observed in erythroid (red blood cells), neutrophil (a type of white blood cell), and platelet lineages [1]. The most common adverse events are low-grade gastrointestinal symptoms such as nausea, diarrhea, and vomiting [1].

- Cancer Therapy: Beyond MDS, GSTP1 is overexpressed in many solid tumors and is linked to chemotherapy resistance [3] [4]. Inhibiting GSTP1 with this compound can sensitize cancer cells to chemotherapy by reducing drug detoxification [3]. Preclinical studies have shown efficacy in models such as TFE3-translocation renal cell carcinoma (TFE3-tRCC), where this compound inhibited tumor growth and induced apoptosis [4].

Key Context and Comparative Information

The following table places this compound in the context of other relevant GSTP1-targeting compounds.

| Compound | Description | Key Experimental Data |

|---|

| 6-thio-dG Dimer | A dimeric form of a telomere-targeted drug [3]. | IC₅₀: 0.339 µM [3]. Kinetics: Mixed inhibition with GSH (Kᵢ: 0.972 µM); competitive with CDNB (Kᵢ: 0.723 µM) [3]. Binding Affinity: -7.9 kcal/mol [3]. | | 6-thio-dG Monomer | The monomeric form of the above compound [3]. | IC₅₀: 15.14 µM [3]. Kinetics: Non-competitive with GSH (Kᵢ: 12.26 µM); mixed with CDNB (Kᵢ: 11.41 µM) [3]. Binding Affinity: -6.2 kcal/mol [3]. | | Ethacrynic Acid | A known GSTP1 inhibitor [3]. | Binds to the enzyme's active site, reducing drug detoxification [3]. |

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Investigation of the inhibitory effects of the telomere ... [pmc.ncbi.nlm.nih.gov]

- 4. Upregulation of GSTP mediated by chimeric TFE3 promotes... 1 [wjso.biomedcentral.com]

Mechanism of Action and Signaling Pathway

Ezatiostat's mechanism is centered on disrupting the inhibitory interaction between GSTP1-1 and Jun N-terminal kinase (JNK). The following diagram illustrates the signaling pathway and drug effect.

This compound inhibits the GSTP1-1/JNK complex, activating JNK to promote hematopoiesis.

Beyond JNK activation, GSTP1-1 also catalyzes S-glutathionylation, a post-translational modification that regulates various proteins, including kinases, phosphatases, and transcription factors [1]. By inhibiting GSTP1-1, this compound can modulate this process, impacting broader cellular signaling and stress response pathways [1].

Clinical Trial Data and Hematologic Improvement

Clinical studies, particularly in Myelodysplastic Syndrome (MDS), have demonstrated this compound's ability to produce multi-lineage hematologic improvements. The table below summarizes response rates from a phase 1-2a multicenter study of the intravenous formulation [2].

| Lineage with Cytopenia | Patients Evaluable (n) | Hematologic Improvement (HI) Response Rate |

|---|---|---|

| Erythroid (HI-E) | 38 | 24% (9/38) |

| Neutrophil (HI-N) | 26 | 42% (11/26) |

| Platelet (HI-P) | 24 | 50% (12/24) |

| Trilineage | 16 | 25% (4/16) |

In a subsequent phase II study of the oral formulation in 89 patients with low-to-intermediate-1 risk MDS [3]:

- 29% of RBC transfusion-dependent patients had transfusion reduction.

- 11% achieved transfusion independence.

- The median duration of response was 34 weeks.

- Responses were also observed in patients previously treated with lenalidomide [3].

A notable case report also highlighted its efficacy in Idiopathic Chronic Neutropenia (ICN). A patient with G-CSF-resistant neutropenia achieved a complete and sustained normalization of her absolute neutrophil count (ANC), which allowed for the discontinuation of G-CSF and resolved active infections [4].

Experimental Protocols and Key Considerations

For researchers designing experiments with this compound, here is a summary of key methodological details from the clinical studies and preclinical evidence.

In Vitro Models and Dosing

- Cell Models: Experiments often use human bone marrow progenitor stem cells to study myelopoiesis and human leukemia cell lines (e.g., HL60) to investigate apoptosis and proliferation [3] [5].

- Mechanism Confirmation: The therapeutic action is linked to the proliferation of normal myeloid progenitors and apoptosis of malignant cells. Chronic exposure in HL60 cells can select for clones with elevated JNK and ERK activities [5].

- Metabolites: The primary active metabolites are TLK117, TLK235, and TLK236. TLK117 is recognized for its high-affinity binding to GST P1-1 [3] [2].

In Vivo Models and Dosing

- Animal Models: Studies are conducted in wild-type (GSTP1+/+) mice. Note that GSTP1-/- knockout mice exhibit a innate leukocytosis and do not respond to this compound, which confirms the specificity of its action [3] [5].

- Stimulation Effects: Administration of this compound stimulates lymphocyte production and bone marrow progenitor (CFU-GM) proliferation in GSTP1+/+ animals [5].

Human Clinical Trial Designs

- Dosing Schedules (Oral): Phase I/II trials for oral this compound in MDS used doses up to 6000 mg daily on days 1-7 of a 21-day cycle or 2000 mg daily for 21 days of a 28-day cycle [3] [4].

- Dosing Schedules (IV): The IV liposomal formulation was tested at 600 mg/m² administered on either days 1-5 or days 1-3 of a 21-day cycle [2].

- Response Criteria: Hematologic responses are typically assessed using the Myelodysplastic Syndrome International Working Group (IWG) 2000 response criteria [2].

- Safety Profile: The most common adverse events for the oral formulation are low-grade gastrointestinal effects (nausea, diarrhea, vomiting). The IV formulation is associated with mild-to-moderate infusion-related reactions (chills, back pain, flushing) [3] [2].

Conclusion and Research Outlook

This compound represents a novel targeted approach in hematology by inhibiting GSTP1-1 to promote innate hematopoiesis. Clinical evidence supports its potential in treating cytopenias in MDS and other neutropenic conditions, especially where first-line growth factors are ineffective.

Future research may focus on:

- Combination Therapies: Potential for use with other agents like lenalidomide, given its activity in lenalidomide-pretreated MDS patients [3].

- Broader Applications: Exploring efficacy in other diseases where GSTP1-1 and S-glutathionylation play a role, such as idiopathic pulmonary fibrosis [3].

- Further Clinical Trials: Advancing to randomized phase II and III trials to confirm efficacy and safety [3].

References

- 1. Development of Telintra as an Inhibitor of Glutathione S- ... [pmc.ncbi.nlm.nih.gov]

- 2. Phase 1-2a multicenter dose-escalation study of this compound ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. Oral this compound HCl (Telintra®, TLK199) and Idiopathic Chronic ... [jhoonline.biomedcentral.com]

- 5. This compound (Synonyms: TER199(free base); TLK199) [medchemexpress.com]

Ezatiostat JNK Jun-N-terminal kinase activation pathway

Core Mechanism of JNK Activation by Ezatiostat

The diagram below illustrates the key steps in this pathway.

In a non-stressed state, GSTP1 binds to and inhibits JNK. This compound's active metabolite, TLK117, binds to GSTP1 with high affinity, causing it to dissociate from JNK. This releases JNK from inhibition, allowing its phosphorylation and activation, subsequently leading to the transcription of genes responsible for cellular growth and maturation [1] [2].

Key Quantitative Data and Biological Effects

The table below summarizes experimental data and biological outcomes linked to this compound-induced JNK pathway activation.

| Aspect | Experimental System/Model | Key Findings & Quantitative Data |

|---|---|---|

| Direct Mechanism | In vitro biochemical & cell models | TLK117 binds GSTP1 with >50-fold selectivity over GSTA/GSTM; Ki for GSTP1 ~400 nM [2]. |

| Sperm Function Impairment | Porcine sperm model | GSTP1-JNK dissociation decreased sperm viability, motility, mitochondrial activity; increased intracellular superoxides [1]. |

| Hematopoietic Stimulation | Clinical trials (MDS patients) | Trilineage hematologic responses; erythroid improvement in 24% of anemic patients, neutrophil improvement in 42%, platelet improvement in 50% [2]. |

| Cancer Cell Effects | TFE3-tRCC renal cancer cells | GSTP1 inhibition by this compound/Ezatiostat's active metabolite inhibited tumor growth and induced apoptosis [3]. |

Experimental Protocols for Key Findings

To investigate this compound's mechanism, researchers use specific methodologies focusing on disrupting the GSTP1-JNK interaction and assessing downstream effects.

Pharmacological Disruption of GSTP1-JNK

- Compound: Use this compound (TLK199). A common working concentration is 100 μM for cell-based studies [1].

- Vehicle Control: Use DMSO at the same dilution as the this compound solution [1].

- Core Principle: Treat cells and compare outcomes between this compound and control groups to isolate effects from GSTP1-JNK disruption [1].

Assessing JNK Pathway Activation

- Technique: Immunoblotting (Western Blot).

- Target Protein: Detect activated JNK using a phospho-specific antibody against p-JNK (Thr183/Tyr185) [1] [4].

- Methodology: Compare p-JNK levels in this compound-treated samples versus controls to confirm pathway activation [1].

Evaluating Functional Cellular Outcomes

Comprehensive sperm functionality analysis demonstrates how JNK activation from GSTP1 dissociation impairs cells [1]:

- Viability: Flow cytometry with SYBR-14/PI staining.

- Motility: Computer-Assisted Sperm Analysis (CASA).

- Mitochondrial Activity: JC-1 staining and flow cytometry.

- Oxidative Stress: Hydroethidine (HE) staining to detect superoxide anions.

- Membrane Integrity: Merocyanine 540 (M540) and Yo-Pro-1 staining.

Therapeutic Implications and Drug Development

This compound is recognized as a hematopoiesis-stimulating agent [2]. Its ability to promote the growth and maturation of blood cell precursors via JNK pathway activation provides a distinct mechanism for treating cytopenias in myelodysplastic syndromes (MDS). Clinical trials have shown trilineage responses and transfusion independence in some patients [2].

Beyond MDS, targeting the GSTP1-JNK axis is a promising strategy in oncology. Evidence suggests that inhibiting GSTP1 with this compound can:

- Sensitize tumor cells to apoptosis [3] [5].

- Inhibit cancer cell proliferation and invasion, particularly in aggressive cancers like TFE3-translocation Renal Cell Carcinoma (TFE3-tRCC) [3].

References

- 1. Deactivation of the JNK Pathway by GSTP1 Is Essential to ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. Upregulation of GSTP1 mediated by chimeric TFE3 promotes ... [pmc.ncbi.nlm.nih.gov]

- 4. JNK Signaling Pathway [selleckchem.com]

- 5. Tryptanthrin targets GSTP1 to induce senescence and ... [pmc.ncbi.nlm.nih.gov]

Ezatiostat clinical development for myelodysplastic syndrome

Mechanism of Action: JNK Pathway Activation

Ezatiostat is a glutathione analog that is metabolized intracellularly to its active form, TLK117 [1]. TLK117 acts as a potent and selective inhibitor of GST P1-1 [2], an enzyme overexpressed in many neoplasms that negatively regulates cell growth and differentiation by binding to and inhibiting Jun N-terminal kinase (JNK) [3] [2] [1].

The diagram below illustrates the core mechanism of action.

This JNK activation is the pivotal event leading to the dual therapeutic effects of this compound: stimulation of normal hematopoietic progenitor growth and maturation, and promotion of apoptosis in malignant leukemic cells [4] [1].

Clinical Efficacy Data from Key Trials

This compound has been evaluated in clinical trials as both an intravenous (IV) liposomal formulation and an oral preparation, primarily in patients with low-to-intermediate-1 risk MDS.

Table 1: Hematologic Improvement (HI) in Phase 1-2a Study of IV this compound [1]

| Lineage Response | Patient Population (n) | Responders (n) | Response Rate |

|---|---|---|---|

| HI-Erythroid (HI-E) | Evaluable anemic patients (38) | 9 | 24% |

| HI-Neutrophil (HI-N) | Evaluable neutropenic patients (26) | 11 | 42% |

| HI-Platelet (HI-P) | Evaluable thrombocytopenic patients (24) | 12 | 50% |

| Trilineage Response | Patients with trilineage cytopenia (16) | 4 | 25% |

Table 2: Efficacy of Oral this compound in a Phase II Trial [2]

| Efficacy Measure | Result in RBC Transfusion-Dependent Patients |

|---|---|

| Transfusion Reduction | 29% of patients |

| Transfusion Independence | 11% of patients |

| Median Duration of Response | 34 weeks |

| Notable Observation | Multilineage responses were observed; higher responses were seen in some patients previously treated with lenalidomide. |

Beyond clinical trials, a case report documented a patient with G-CSF-resistant Idiopathic Chronic Neutropenia who achieved a complete and sustained normalization of absolute neutrophil count (ANC) with oral this compound treatment, enabling the discontinuation of G-CSF [5].

Predictive Biomarker and Response Signature

Research has identified a potential gene expression signature to predict response to this compound [4]. An analysis of bone marrow from MDS patients before treatment found that:

- Responders showed under-expression of genes in the JNK/c-Jun pathway.

- Non-responders showed over-expression of those same genes [4].

This suggests that patients whose MDS biology is characterized by lower baseline JNK pathway activity are more likely to respond to the drug, aligning perfectly with its mechanism of JNK activation [4].

Detailed Experimental Protocol

For researchers, here are the key methodological details from the gene expression profiling study that identified the predictive signature [4]:

- Patient Samples: Bone marrow aspirates were collected pre-therapy from lower-risk MDS patients enrolled in the phase 2 trial. Mononuclear cells were stored in Trizol at -80°C.

- RNA Extraction & Microarray: Total RNA was purified from 5-10 million mononuclear cells using Trizol (Invitrogen). Gene expression analysis was performed on the Illumina HT12v4 whole genome array according to the manufacturer's protocol.

- Data Analysis: A normalized mutual information (NMI) score was used to select genes associated with the responder vs. non-responder phenotype. Pathway analysis was conducted using single-sample Gene Set Enrichment Analysis (ssGSEA), projecting gene profiles into a space of 2776 curated gene sets and pathways.

Safety and Tolerability Profile

This compound has been generally well-tolerated in clinical trials. The safety profile differs between formulations:

- Intravenous (Liposomal) Formulation: The most common adverse events were mild to moderate infusion-related reactions, including chills, back pain, flushing, nausea, and bone pain [1].

- Oral Formulation: The most frequent adverse events were low-grade gastrointestinal effects, such as nausea (65% of patients), diarrhea (43%), and vomiting (31%) [2].

Future Development and Expert Opinion

As of the latest available data, this compound remains an investigational drug and has not yet received FDA approval [6]. Expert opinion suggests that because of its tolerable profile as a monotherapy, the most potential benefit may come from combining this compound with other agents like lenalidomide [3]. Its novel mechanism of action addresses a significant unmet medical need for lower-risk MDS patients who have become transfusion-dependent and have few therapeutic options [4].

References

- 1. Phase 1-2a multicenter dose-escalation study of this compound ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. hydrochloride for the treatment of this compound ... myelodysplastic [pubmed.ncbi.nlm.nih.gov]

- 4. Prediction of response to therapy with this compound in lower risk ... [pmc.ncbi.nlm.nih.gov]

- 5. Oral this compound HCl (Telintra®, TLK199) and Idiopathic Chronic ... [jhoonline.biomedcentral.com]

- 6. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

Ezatiostat pharmacokinetics and metabolites TLK117

Ezatiostat Metabolites and Mechanism of Action

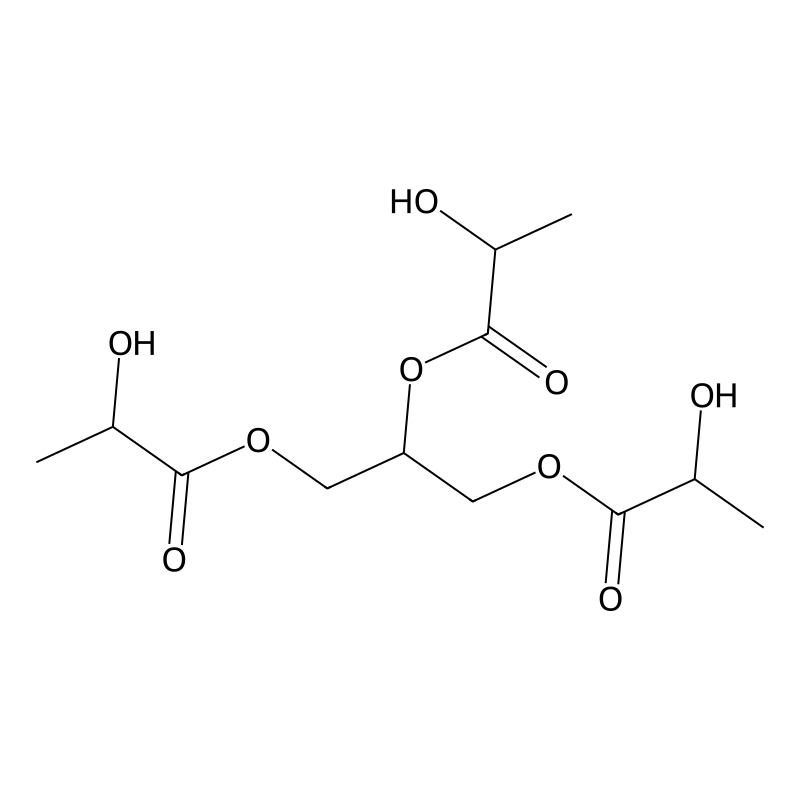

This compound is a glutathione analog prodrug. Its biological activity is primarily mediated through its metabolites, with TLK117 being the key active metabolite responsible for its pharmacological effect [1] [2].

The table below summarizes the core metabolites:

| Metabolite | Role & Characteristics |

|---|---|

| TLK117 | Primary active metabolite; selectively binds to and inhibits Glutathione S-transferase P1-1 (GST P1-1) with high affinity [1] [2]. |

| TLK235 | Principal metabolite [1]. |

| TLK236 | Principal metabolite [1]. |

The primary mechanism of action is the indirect activation of Jun N-terminal Kinase (JNK) [1] [2] [3]:

- GST P1-1 binds to and inhibits JNK, a key regulator of cell proliferation, differentiation, and apoptosis [3].

- TLK117 binds to GST P1-1, causing it to dissociate from JNK [1].

- This releases JNK from inhibition, activating its signaling cascade [1] [2].

- In hematopoietic progenitor cells, this leads to the promotion of growth and maturation, which is the basis for its use in myelodysplastic syndrome (MDS) [1]. The following diagram illustrates this pathway:

> The this compound metabolite TLK117 binds GST P1-1, freeing JNK to promote hematopoiesis.

Pharmacokinetics and Clinical Data

This compound has been developed in both intravenous (liposomal) and oral formulations [1] [2].

- Formulations and Dosing: Phase 1/2 studies investigated IV liposomal this compound (doses from 50 to 600 mg/m² on different schedules) [2] and oral tablet formulations (doses up to 6000 mg daily for 7 days in a 21-day cycle) [1].

- Key Findings: The concentration of the primary active metabolites increased proportionally with the this compound dosage [2]. The oral formulation demonstrated a tolerable profile, with most adverse events being low-grade and gastrointestinal (e.g., nausea, diarrhea, vomiting) [1].

The table below summarizes hematologic improvement (HI) responses from a phase 1-2a study of IV this compound in 54 MDS patients [2]:

| Lineage / Cytopenia Type | Patients with Improvement (n/N) | Hematologic Improvement (HI) Rate |

|---|---|---|

| Erythroid (HI-E) | 9/38 | 24% |

| Neutrophil (HI-N) | 11/26 | 42% |

| Platelet (HI-Pl) | 12/24 | 50% |

| Trilineage (in patients with trilineage cytopenia) | 4/16 | 25% |

Experimental Protocol Overview

Here is a summary of the methodology from a key Phase 1-2a clinical trial [2]:

- 1. Study Design: A multicenter, open-label, multiple dose-escalation study.

- 2. Patient Population: Adults with a histologically confirmed diagnosis of primary MDS.

- 3. Drug Administration - Phase 1:

- Formulation: this compound hydrochloride liposomes for injection.

- Dosing: Intravenous administration over 60 minutes on Days 1-5 of a 14-day cycle.

- Dose Escalation: 50, 100, 200, 400, and 600 mg/m².

- 4. Drug Administration - Phase 2a:

- Dosing Schedules: 600 mg/m² IV on either Days 1-5 or Days 1-3 of a 21-day cycle.

- 5. Endpoint Measurements:

- Safety: Adverse events graded by NCI-CTC criteria.

- Dose-Limiting Toxicity (DLT): Monitored in the first cycle to define the Maximum Tolerated Dose (MTD).

- Efficacy: Hematologic Improvement (HI) assessed using MDS International Working Group (IWG) 2000 response criteria.

- Pharmacokinetics: Plasma concentration of this compound and its metabolites were analyzed.

Key Insights for Researchers

- Differentiation from Cytotoxic Agents: this compound represents a novel approach for MDS by stimulating maturation of hematopoietic precursors rather than directly killing cells [1] [2].

- Reversal of Drug Resistance: Preclinical data suggest this compound may revert the multidrug resistance phenotype, supporting potential use in combination therapies [1].

- Target Selectivity: TLK117's binding affinity for GST P1-1 is notably high (Ki ~400 nM) and its selectivity for GSTP1-1 is at least 50-fold greater than for GSTA or GSTM families [1].

References

Ezatiostat preclinical studies bone marrow cultures

Mechanism of Action and Signaling Pathway

Ezatiostat is a glutathione analog prodrug that is metabolized into its active form, TLK117 [1]. Its primary target is Glutathione S-transferase P1-1 (GSTP1-1), an enzyme that is overexpressed in many neoplasms and functions as a negative regulator of cell growth and differentiation [1] [2].

The proposed mechanism by which this compound stimulates hematopoiesis involves the Jun-N-terminal kinase (JNK) pathway, as illustrated below.

Figure: Proposed molecular mechanism of this compound-induced hematopoiesis. This compound metabolites inhibit GSTP1-1, leading to JNK activation and promotion of hematopoietic progenitor growth and maturation. [1] [3] [2]

Beyond stimulating normal progenitors, this compound has also been shown to trigger apoptosis in leukemic cells and increase reactive oxygen species (ROS) in dysplastic cells, suggesting a dual mechanism of action that also targets the malignant clone [3] [4].

Summary of Preclinical and Clinical Efficacy Data

The following table summarizes key quantitative findings from in vitro models and human clinical trials that demonstrate the hematopoietic stimulatory effects of this compound.

| Model / Study Population | Key Experimental Findings | Reported Outcomes / Efficacy |

|---|---|---|

| In vitro human bone marrow progenitor cultures [4] | Exposure to this compound | Myelostimulant activity observed |

| HL60 cell line (preclinical model) [5] | Exposure to this compound | Differentiation of granulocytes and monocytes induced |

| Phase I/II Trial (IV liposomal this compound) in MDS (n=54) [1] | Various doses and schedules | Trilineage response: 4/16 (25%) patients with trilineage cytopenias Erythroid improvement (HI-E): 9/38 (24%) Neutrophil improvement (HI-N): 11/26 (42%) Platelet improvement (HI-P): 12/24 (50%) | | Phase I Trial (Oral this compound) in lower-risk MDS (n=45) [1] | Daily doses up to 6000 mg, days 1-7 of a 21-day cycle | 17 hematologic improvement (HI) responses observed, mostly at higher doses (4000-6000 mg/day) | | Phase II Trial (Oral this compound) in lower-risk MDS (n=89) [1] | Two extended dosing schedules | Transfusion reduction: 29% of RBC transfusion-dependent patients Transfusion independence: 11% of patients Median response duration: 34 weeks |

Predictive Biomarkers of Response

Gene expression profiling of bone marrow from MDS patients before treatment has identified a potential molecular signature that could predict response to this compound [3].

- Pathway Analysis: Patients who responded to this compound were found to have under-expression of genes in the JNK/c-Jun molecular pathway. Non-responders showed over-expression of these same pathway genes [3].

- Implication: This suggests that the pre-treatment biological state of the JNK pathway, which is directly targeted by the drug, is correlated with clinical outcome. Patients whose disease is characterized by lower JNK pathway activity may be more likely to benefit from this compound therapy [3].

Dosage, Administration, and Safety

- Formulations: this compound has been developed in both intravenous (liposomal) and oral (tablet) formulations [1].

- Dosing: In Phase I studies, the oral tablet was tolerated at doses of up to 6000 mg per day given on days 1-7 of a 21-day cycle [1].

- Safety Profile: The most common adverse events were low-grade gastrointestinal effects [1].

Current Status and Future Directions

As of the latest information, this compound remains an investigational drug and has not yet received full FDA approval [5]. A Phase II trial in MDS was listed as ongoing, with a Phase III trial planned [1]. Future research directions include:

- Combination Therapy: this compound can revert the multidrug resistance phenotype in vitro, suggesting potential for use in combination with other agents [1]. Higher responses were seen in subsets of patients previously treated with lenalidomide, hinting at another potential combination [1].

- Expanded Indications: Preclinical studies using this compound hydrochloride (denoted as a GSTP1 inhibitor) have shown promise in inducing differentiation and apoptosis in neuroblastoma cell lines, especially when combined with a PRDX6 inhibitor [6].

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. Development of Telintra as an Inhibitor of Glutathione S- ... [pmc.ncbi.nlm.nih.gov]

- 3. Prediction of response to therapy with this compound in lower risk ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound - GST P1-1 Inhibitor for Cancer Research [apexbt.com]

- 5. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 6. Combined targeting of PRDX6 and GSTP1 as a potential ... [pmc.ncbi.nlm.nih.gov]

Introduction to Ezatiostat Liposomal Formulation

Ezatiostat in vitro apoptosis assay leukemic cell lines

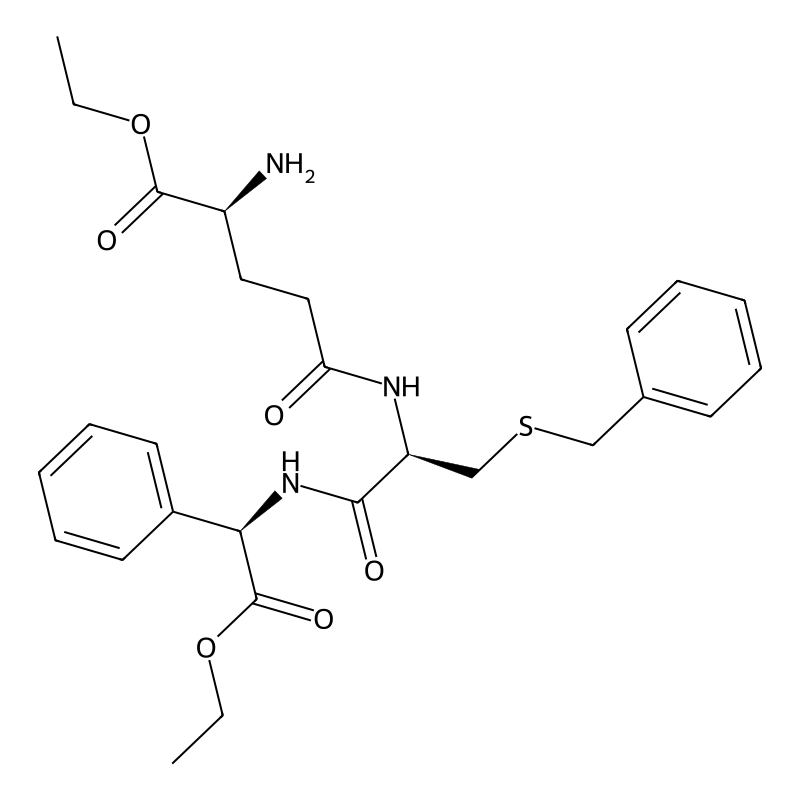

Molecular Mechanism of Action

Ezatiostat is a synthetic tripeptide analog of glutathione and a peptidomimetic inhibitor of GST P1-1 [1] [2]. Its primary metabolite, TLK117, binds with high selectivity to GST P1-1, an enzyme that is overexpressed in many neoplasms and acts as a negative regulator of growth by binding to and inhibiting c-Jun N-terminal kinase (JNK) [1] [3]. The inhibition of GST P1-1 by TLK117 facilitates its dissociation from JNK, leading to JNK activation [1] [3]. JNK is a key regulator of cellular proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to activate the caspase-dependent apoptotic pathway and may increase reactive oxygen species (ROS) in dysplastic cells, contributing to the death of malignant clones [4]. In some resistant cell lines, chronic exposure to this compound can also lead to elevated activities of JNK and ERK1/ERK2, allowing survival under stress [2].

The following diagram illustrates the core mechanism of action of this compound.

In Vitro Apoptosis Assay Protocol

This protocol summarizes the methods for assessing the pro-apoptotic effects of this compound on human leukemic cell lines, based on published research [2].

Materials and Reagents

- Cell Line: Human myeloid leukemic cells (HL60) [2].

- Test Compound: this compound hydrochloride (TLK199) [2]. Stored as a powder at -20°C [2].

- Vehicle: Dimethyl Sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 100 mg/mL, ~155 mM) in DMSO [2]. Fresh DMSO is recommended as moisture absorption can reduce solubility [2].

- Culture Medium: Appropriate medium for the cell line (e.g., RPMI-1640 for HL60), supplemented with fetal bovine serum (FBS) and antibiotics.

- Equipment: Cell culture incubator (37°C, 5% CO₂), biological safety cabinet, centrifuge, hemocytometer or automated cell counter, microscope, equipment for apoptosis detection (e.g., flow cytometer).

Experimental Workflow

The overall process for conducting chronic exposure assays to select for resistant clones is outlined below.

Detailed Procedure

- Cell Culture and Seeding: Maintain HL60 cells in log-phase growth in complete culture medium. Seed cells at an appropriate density (e.g., 2-5 x 10⁵ cells/mL) in fresh culture plates or flasks.

- Drug Treatment:

- Prepare working concentrations of this compound from the DMSO stock solution by diluting in culture medium. The final DMSO concentration in all treatments (including the vehicle control) should be equal and not exceed 0.1-1.0% (v/v).

- Concentration Range: Based on the literature, a concentration range of 2.5 μM to 50 μM is used for chronic exposure studies to select for resistant clones [2].

- Acute Exposure for Apoptosis Assay: For direct apoptosis induction, treat cells with the chosen concentration range of this compound for a defined period. Incubation times of 8 hours and 24 hours have been reported for mechanistic studies [2].

- Chronic Exposure for Resistant Clone Selection (Optional): As detailed in the workflow, to generate this compound-resistant cells [2]:

- Initiate chronic exposure at a low concentration (e.g., 2.5 μM).

- Maintain the cells under drug pressure, passaging them every 3-4 days.

- Gradually increase the this compound concentration in increments of 5 μM after every 3-4 passages.

- Once resistance to a high concentration (e.g., 50 μM) is achieved, clone the population from single cells for further investigation.

- Apoptosis Detection (Endpoint Analysis): After the desired incubation time, harvest cells and analyze apoptosis. Common methods include:

- Flow Cytometry with Annexin V/PI Staining: This is the gold standard for quantifying early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.

- Caspase Activity Assays: Measure the activation of effector caspases (e.g., Caspase-3/7) using fluorogenic or colorimetric substrates.

- Western Blotting: Analyze the cleavage of apoptotic markers like PARP and Caspase-3.

Summary of Key Experimental Parameters

This table consolidates the critical parameters for setting up this compound experiments in leukemic cell lines.

| Parameter | Specification | Details / Rationale |

|---|---|---|

| Cell Line | HL60 [2] | Human myeloid leukemic cells. |

| This compound (Stock) | 100 mg/mL in DMSO [2] | ~155 mM; use fresh, dry DMSO. Store powder at -20°C [2]. |

| Working Concentrations | 2.5 - 50 µM [2] | Range for chronic exposure & resistant clone selection. |

| Incubation Time | 8 h, 24 h [2] | Timepoints for analyzing acute apoptotic effects. |

| Resistance Selection | Incremental (5 µM) [2] | Increase concentration every 3-4 passages. |

| Key Metabolite | TLK117 [1] | Active form that inhibits GST P1-1. |

Key Findings and Data

The following table summarizes quantitative data and biological observations from this compound treatment in preclinical models.

| Experimental Context | Observed Outcome | Biological Implication |

|---|---|---|

| In Vitro (HL60 cells) | Chronic exposure up to 50 µM led to resistant clones with elevated JNK1 and ERK1/2 activity [2]. | Suggests a mechanism by which cancer cells can adapt to sustained this compound pressure. |

| In Vivo (Mouse Models) | Stimulated lymphocyte production and bone marrow progenitor (CFU-GM) proliferation in GSTπ+/+ but not GSTπ-/- mice [2]. | Confirms GST P1-1 inhibition is central to the myelostimulatory effect; provides a genetic validation of the target. |

| Clinical (MDS Patients) | HI-Neutrophil: 42% (11/26); HI-Platelet: 50% (12/24); HI-Erythroid: 24% (9/38) [3]. | Demonstrates the translational potential of this compound to improve multilineage hematopoiesis in a clinical setting. |

Critical Considerations for the Assay

- Vehicle Control: Always include a vehicle control (DMSO at the same final concentration as drug-treated groups) to account for any non-specific effects of the solvent.

- Metabolite Activity: Be aware that the biological effects are primarily mediated by the active metabolite TLK117 [1]. The kinetics of this conversion in your specific cell culture system may influence the timing and potency of the response.

- Cell Health Monitoring: Regularly monitor cell density, viability, and morphology throughout the experiment, especially during chronic exposure, as this compound can induce growth arrest and apoptosis in sensitive populations.

- Mechanistic Confirmation: To directly link the observed apoptosis to the proposed mechanism, consider complementary experiments such as measuring JNK phosphorylation (a marker of activation) via Western blot or using a JNK inhibitor to see if it blocks this compound-induced cell death.

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. This compound | Transferase inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. Phase 1-2a multicenter dose-escalation study of this compound ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound|(GST) P1-1 inhibitor|CAS# 168682-53-9 [apexbt.com]

Ezatiostat bone marrow stimulation assay protocol

Mechanism of Action and Signaling Pathway

Ezatiostat is a glutathione analog prodrug. Its active metabolites (TLK117 being the primary one) selectively inhibit the enzyme Glutathione S-Transferase P1-1 (GST P1-1) [1] [2]. GST P1-1 is overexpressed in many neoplasms and functions as a negative regulator of cell growth and differentiation by binding to and inhibiting key signaling kinases like c-Jun N-terminal kinase (JNK) [1] [3].

By inhibiting GST P1-1, this compound facilitates its dissociation from JNK. This releases JNK from inhibition, leading to its activation. The subsequent activation of downstream signaling pathways promotes the growth, differentiation, and maturation of hematopoietic progenitor cells, while also inducing apoptosis in some leukemic cell lines [1] [2] [3]. The following diagram illustrates this core signaling mechanism.

Key Experimental and Clinical Data

The hematopoietic stimulation effect of this compound has been demonstrated in both in vitro models and clinical trials, primarily involving patients with Myelodysplastic Syndromes (MDS) or Idiopathic Chronic Neutropenia (ICN).

Table 1: Hematologic Improvement (HI) in MDS Patients from a Phase 1-2a Clinical Trial (N=54) [2]

| Lineage with Cytopenia | Patients with Improvement (n) | Patients Evaluable (n) | HI Rate (%) |

|---|---|---|---|

| Erythroid (HI-E) | 9 | 38 | 24% |

| Neutrophil (HI-N) | 11 | 26 | 42% |

| Platelet (HI-P) | 12 | 24 | 50% |

| Trilineage (in patients with trilineage cytopenias) | 4 | 16 | 25% |

Table 2: Common Adverse Events Associated with this compound Formulations [1] [2]

| Adverse Event | Intravenous (IV) Formulation | Oral Formulation |

|---|---|---|

| Most Common AEs | Infusion-related reactions | Low-grade gastrointestinal events |

| Specific Events | Back pain, chills, flushing, bone pain | Nausea (65%), Diarrhea (43%), Vomiting (31%) |

Detailed Experimental Protocols

Protocol 1: In Vitro Assessment of Hematopoietic Progenitor Stimulation

This protocol is used to evaluate the direct impact of this compound on the growth and differentiation of human bone marrow progenitor cells [1] [3].

Cell Culture Setup:

- Isolate mononuclear cells from human bone marrow samples using density gradient centrifugation.

- Culture cells in methylcellulose-based media optimized for supporting hematopoietic colony formation.

- Supplement media with a titrated concentration of This compound (typical range: 1-10 µM). Include vehicle-only control cultures.

Treatment and Incubation:

- Plate cells in triplicate in 35-mm culture dishes.

- Inculture cultures in a humidified incubator at 37°C with 5% CO₂ for 14 days.

Endpoint Analysis:

- Colony Counting: After 14 days, score colonies types (e.g., CFU-GEMM, CFU-GM, BFU-E) under an inverted microscope based on standard morphological criteria.

- Statistical Analysis: Compare the number and type of colonies in this compound-treated cultures versus vehicle controls to determine the level of stimulation.

Protocol 2: Clinical Dosing for Hematologic Improvement

This outlines the dosing schedules that have been evaluated in clinical trials for patients with cytopenias [1] [2] [3].

Oral Dosing (for MDS and ICN):

- Formulation: this compound hydrochloride tablets.

- Dose: Ranges from 2000 mg to 3000 mg per day, administered orally.

- Schedule: Given daily for 14 or 21 days, followed by a 7-day rest period.

- Cycle Length: 21 or 28-day cycles. Patients can continue treatment until disease progression or unacceptable toxicity [1] [3].

Intravenous Dosing (Historical, for MDS):

- Formulation: Liposomal this compound hydrochloride for injection.

- Dose: 600 mg/m².

- Schedule: Administered as a 60-minute intravenous infusion daily for 3 to 5 consecutive days.

- Cycle Length: 21-day cycles [2].

Critical Considerations for Experimental Design

- Contradictory Effects: Be aware that while this compound promotes apoptosis in some human leukemia cell lines, chronic exposure in other in vitro models has been observed to potentially potentiate the growth of neoplastic cells. The context of the cellular model is critical [1].

- Safety Profile: The adverse event profile is formulation-dependent. The oral formulation is associated with manageable gastrointestinal toxicity, while the IV formulation is linked with acute, generally mild, infusion-related reactions [1] [2].

- Combination Potential: Preclinical data suggests this compound can revert the multidrug resistance phenotype in vitro, indicating a potential role for combination therapy approaches [1].

Conclusion

This compound represents a novel class of hematopoietic stimulant with a unique mechanism of action targeting the GST P1-1/JNK signaling axis. The provided protocols and data offer a foundation for researchers to further investigate its potential in treating cytopenias and explore its applications in new therapeutic contexts.

References

Comprehensive Application Notes and Protocols: Ezatiostat in Combination with Lenalidomide for Non-Deletion (5q) Myelodysplastic Syndromes

Introduction and Biological Rationale

Myelodysplastic Syndromes (MDS) represent a heterogeneous group of clonal hematopoietic stem cell disorders characterized by peripheral blood cytopenias, ineffective hematopoiesis, and a variable risk of progression to acute myeloid leukemia (AML). The pathophysiological complexity of MDS presents significant therapeutic challenges, particularly for patients with non-deletion (5q) lower-risk disease who have limited treatment options. Ezatiostat hydrochloride (Telintra), a glutathione S-transferase P1-1 (GST P1-1) inhibitor, represents a novel targeted approach for treating cytopenias associated with International Prognostic Scoring System (IPSS) Low or Intermediate-1 risk MDS. The scientific rationale for combining this compound with lenalidomide stems from their complementary mechanisms of action: this compound promotes the maturation of hematopoietic progenitors while inducing apoptosis in cancer cells, and lenalidomide exhibits immunomodulatory effects with demonstrated activity in MDS.

The clinical development of this combination therapy specifically addresses the unmet need in non-del(5q) MDS patients, where lenalidomide monotherapy has shown limited efficacy compared to its remarkable activity in del(5q) MDS. Preclinical data suggest that this compound does not exhibit myelosuppressive effects and may potentially act as a cytoprotective agent when combined with lenalidomide, which is known to have significant myelotoxicity. Furthermore, clinical observations from phase 2 studies of single-agent this compound demonstrated a higher transfusion independence rate (40%) in the subset of patients previously treated with lenalidomide, providing a strong rationale for formal evaluation of this combination [1].

Clinical Evidence Summary

Efficacy Findings from Phase I Clinical Trial

A phase I dose-ranging study evaluated the safety and efficacy of this compound in combination with lenalidomide in 19 patients with non-del(5q) low to intermediate-1 risk MDS. The multilineage responses observed in this trial demonstrated the hematopoietic stimulatory effects of this combination approach. This compound was administered at two dose levels (2000 mg or 2500 mg/day) in combination with 10 mg of lenalidomide on days 1–21 of a 28-day cycle [1] [2].

Table 1: Hematologic Improvement Responses by Lineage and Dose Group

| Response Category | 2000 mg/10 mg Dose Group | 2500 mg/10 mg Dose Group | Overall Response |

|---|---|---|---|

| HI-Erythroid (HI-E) | 4/10 patients (40%) | 1/4 patients (25%) | 5/14 patients (36%) |

| HI-Platelet (HI-P) | 3/5 patients (60%) | Not reported | 3/5 patients (60%) |

| RBC Transfusion Independence | 3/7 patients (43%) | Not specified | 3/7 patients (43%) |

| Trilineage Response | 1/3 patients (33%) | 0 patients | 1/3 patients (33%) |

The dose-dependent response pattern observed in this study led researchers to recommend the 2000 mg/10 mg dose combination for future clinical development. Notably, all multilineage responses were observed at this lower dose level, suggesting that maximum tolerated dose may not correlate with optimal biological activity for this combination [1]. Importantly, the trial included one patient for whom prior lenalidomide monotherapy had been ineffective, yet this patient achieved RBC transfusion independence with the combination therapy, indicating that this compound may overcome resistance to lenalidomide in some cases [1] [3].

Safety and Tolerability Profile

The combination therapy demonstrated a manageable safety profile with no unexpected toxicities reported. The incidence and severity of adverse events were consistent with that expected for each drug alone, suggesting no significant pharmacokinetic interactions or synergistic toxicities [1] [2].

Table 2: Adverse Event Profile of this compound in Combination with Lenalidomide

| Adverse Event Type | Most Common Events | Grade (NCI CTCAE v3.0) | Attribution |

|---|---|---|---|

| Non-hematologic | Fatigue, anorexia, nausea, diarrhea, vomiting | Mostly Grade 1 & 2 | Related to this compound |

| Hematologic | Thrombocytopenia, neutropenia, anemia | Grade 3 & 4 | Related to lenalidomide |

| Infusion-related | Back pain, chills, flushing, bone pain (IV formulation) | Grade 1 & 2 | Related to liposomal vehicle |

The gastrointestinal adverse events associated with oral this compound were generally low-grade and manageable, with nausea (65% of patients), diarrhea (43%), vomiting (31%), constipation (13%), and abdominal pain (9%) reported in phase I studies of the monotherapy [4]. The hematologic toxicities observed were consistent with the known safety profile of lenalidomide in MDS patients and were manageable with standard supportive care measures [1].

Detailed Methodology and Experimental Protocols

Treatment Protocol and Dosage

Drug Formulations: this compound is formulated as 500 mg tablets containing this compound hydrochloride with excipients including mannitol, croscarmellose sodium, hypromellose, magnesium stearate, and Opadry Clear. Lenalidomide is commercially available in multiple strength capsules [1].

Dosing Schedule: The recommended phase 2 dose established from the phase 1 study is This compound 2000 mg total daily (administered as 1000 mg orally twice daily) in combination with lenalidomide 10 mg orally once daily on days 1–21 of a 28-day treatment cycle [1] [5].

Treatment Duration: Patients should continue treatment until MDS disease progression, lack of MDS response (defined as lack of hematologic improvement after 2 cycles), unacceptable toxicities, or patient withdrawal from treatment. Dose modifications may be implemented based on tolerance, with the this compound dose reducible to 1500 mg daily for persistent Grade 2 or higher gastrointestinal toxicity [1].

Patient Selection Criteria

Inclusion Criteria: Patients aged ≥18 years with histologically confirmed diagnosis of non-del(5q) MDS; Low or Intermediate-1 risk by IPSS; WHO classification subtypes including RA, RARS, RCMD, RCMD-RS, RAEB-I (with <10% marrow blasts), MDS-U, and MDS/MPN-U without leukocytosis; ECOG performance status of 0 or 1; adequate hepatic and renal function [1].

Exclusion Criteria: Patients with deletion 5q abnormality; prior allogeneic bone marrow transplantation; history of IPSS higher-risk MDS or AML; proliferative CMML; use of oral corticosteroids at doses >10 mg daily; active infection requiring intravenous antibiotics; hepatitis B/C or HIV infection [1].

Prior Therapy Considerations: A 4-week washout period is required for growth factors and all prior MDS treatments before study enrollment. The combination may be particularly suitable for patients who have failed prior lenalidomide monotherapy, as evidence suggests potential efficacy in this population [1].

Response Assessment Methodology

Assessment Timeline: Hematologic response assessments should be conducted every two cycles (8 weeks) using IWG 2006 criteria. Physical examination and laboratory assessments (CBC with differential and serum chemistry profile) should be performed on day 1 of each treatment cycle [1].

Transfusion Requirements: Document RBC transfusion requirements during the preceding 8-week baseline period and throughout treatment. RBC transfusion independence is defined as freedom from transfusions during any consecutive 56-day period post-baseline [1].

Hematologic Improvement Criteria:

- HI-Erythroid: Hemoglobin increase by ≥1.5 g/dL in patients with pre-treatment Hgb <11 g/dL; or reduction in transfusion requirements by ≥4 RBC units/8 weeks compared to pre-treatment.

- HI-Platelet: Absolute increase of ≥30×10⁹/L for patients starting with >20×10⁹/L; or increase from <20×10⁹/L to >20×10⁹/L with ≥100% increase.

- HI-Neutrophil: At least 100% increase and absolute increase >0.5×10⁹/L [1] [6].

Mechanistic Insights and Signaling Pathways

Molecular Mechanisms of Action

The therapeutic activity of this compound in MDS involves a sophisticated molecular mechanism centered on its interaction with GST P1-1. This compound is metabolized to TLK117, which selectively binds to and inhibits GST P1-1, an enzyme that is overexpressed in many human cancers and functions as a negative regulator of cellular growth and differentiation [4]. GST P1-1 normally binds to and inhibits Jun-N-terminal kinase (JNK), a key regulator of cellular proliferation, differentiation, and apoptosis. TLK117 facilitates the dissociation of GST P1-1 from JNK, leading to JNK activation and subsequent promotion of growth and maturation of hematopoietic progenitors [7] [4].

The complementary mechanisms of this compound and lenalidomide create a rational therapeutic combination. While this compound directly stimulates hematopoietic differentiation through JNK activation, lenalidomide exhibits multiple mechanisms of action including modulation of cytokine production, inhibition of angiogenesis, immunomodulatory effects, and in del(5q) MDS, direct targeting of the haploinsufficient phenotype through effects on genes such as RPS14, miRNA-145, miRNA-146a, and SPARC [8]. In non-del(5q) MDS, lenalidomide's activity is less pronounced but may still enhance erythropoiesis through modulation of the bone marrow microenvironment [8].

Diagram 1: Molecular mechanisms of this compound and lenalidomide combination therapy in MDS. This compound metabolites inhibit GST P1-1, activating JNK/c-JUN signaling to stimulate hematopoiesis and induce apoptosis in malignant cells. Lenalidomide targets haploinsufficient genes in MDS pathogenesis, complementing this compound's activity.

Pathway Activation and Cellular Effects

The JNK/c-JUN pathway activation by this compound has dual consequences in the context of MDS. In normal hematopoietic progenitor cells, it promotes proliferation and maturation along multiple lineages, addressing the cytopenias that characterize MDS. Simultaneously, in malignant cells, it activates caspase-dependent apoptotic pathways and increases reactive oxygen species, potentially inhibiting the emergence of malignant clones [1] [6]. This dual functionality makes this compound particularly well-suited for MDS treatment, where both stimulation of normal hematopoiesis and suppression of the abnormal clone are desired therapeutic outcomes.

The immunomodulatory effects of lenalidomide complement this mechanism by modifying the bone marrow microenvironment to support more effective hematopoiesis. Lenalidomide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which contribute to the ineffective hematopoiesis in MDS, while enhancing the activity of natural killer cells and other immune effectors [8]. The combination of this compound's direct hematopoietic stimulatory effects with lenalidomide's immunomodulatory actions creates a multi-targeted approach to addressing the complex pathophysiology of MDS.

Diagram 2: Complementary mechanisms of this compound and lenalidomide demonstrating how their distinct pathways converge to improve hematopoiesis in MDS.

Predictive Biomarkers and Response Signatures

Gene Expression Profiling for Response Prediction

Research has identified potential molecular predictors of response to this compound therapy through gene expression profiling of bone marrow mononuclear cells from MDS patients. A study analyzing pre-therapy samples from 30 patients (9 responders and 21 non-responders) treated with this compound identified a distinctive gene expression signature that differentiated responders from non-responders [6].

The response profile was characterized by under-expression of genes comprising the JNK/c-JUN molecular pathway in patients who responded to this compound, while non-responders showed over-expression of these pathway genes. This finding is particularly noteworthy as it suggests that both the biology of the disease and the molecular mechanism of action of the drug are positively correlated, providing a potential biomarker for patient selection [6]. The analysis also revealed that the this compound response profile contains two miRNAs that regulate expression of genes known to be implicated in MDS disease pathology, offering additional potential biomarkers for treatment selection.

Implications for Clinical Development

The identification of predictive biomarkers for this compound response has significant implications for the clinical development of this agent and its combination with lenalidomide. The ability to identify patients most likely to respond to this compound before therapy initiation would represent a significant advancement in personalized medicine for MDS, potentially improving response rates and reducing unnecessary treatment in patients unlikely to benefit [6].

The heterogeneous nature of MDS has historically complicated treatment selection, with clinicians relying primarily on clinical parameters such as IPSS score and cytogenetic findings rather than specific biological markers. The development of a validated predictive signature for this compound response could enable more targeted use of this agent, particularly in combination with lenalidomide, potentially expanding the population of non-del(5q) MDS patients who can derive meaningful clinical benefit from lenalidomide-containing regimens [1] [6].

References

- 1. Phase 1 dose-ranging study of this compound hydrochloride in ... [pmc.ncbi.nlm.nih.gov]

- 2. Phase 1 dose-ranging study of this compound hydrochloride in ... [pubmed.ncbi.nlm.nih.gov]

- 3. Phase 1 dose-ranging study of this compound hydrochloride in ... [omicsdi.org]

- 4. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. Phase 1 dose-ranging study of this compound hydrochloride in ... [mayoclinic.elsevierpure.com]

- 6. Prediction of response to therapy with this compound in lower risk ... [pmc.ncbi.nlm.nih.gov]

- 7. Phase 1-2a multicenter dose-escalation study of this compound ... [pmc.ncbi.nlm.nih.gov]

- 8. Clinical utility of lenalidomide in the treatment of ... [pmc.ncbi.nlm.nih.gov]

Ezatiostat solubility DMSO ethanol stock solution preparation

Solubility Data and Stock Solution Preparation

The table below summarizes the solubility data for Ezatiostat in DMSO and Ethanol, as reported by multiple suppliers. This information is crucial for preparing concentrated stock solutions.

| Solvent | Reported Solubility | Source / Catalog No. | Molecular Weight (g/mol) |

|---|---|---|---|

| DMSO | 100 mg/mL (155.35 mM) [1] | Selleckchem | 643.67 [1] |

| >50 mg/mL (94.4 mM) [2] | TargetMol (T5097) | 529.65 [2] | |

| 100 mg/mL (188.80 mM) [3] | MedChemExpress (HY-13634A) | 529.65 [3] | |

| 80 mg/mL [4] | AbMole (M2557) | 529.65 [4] | |

| Ethanol | 15 - 25 mg/mL [1] | Selleckchem | 643.67 [1] |

| 20 mg/mL (37.76 mM) [2] | TargetMol (T5097) | 529.65 [2] | |

| ≥ 100 mg/mL (188.80 mM) [3] | MedChemExpress (HY-13634A) | 529.65 [3] | |

| 80 mg/mL [4] | AbMole (M2557) | 529.65 [4] |

Note on Molecular Weight: A key discrepancy exists in the provided data. One source lists the molecular weight as 643.67 g/mol [1], while others report 529.65 g/mol [2] [3] [4]. This is likely because this compound is often handled as a salt (e.g., hydrochloride). The difference significantly affects molarity calculations.

- For accurate molar concentrations, confirm the salt form of your specific batch and use the appropriate molecular weight for your calculations.

Experimental Protocol: Preparing a 100 mM Stock Solution in DMSO

This protocol outlines the steps for preparing a 100 mM this compound stock solution in DMSO, a common starting point for in vitro assays.

Principle A concentrated stock solution allows for precise, low-volume aliquoting into cell culture or biochemical assays, ensuring consistent drug exposure across experiments while keeping the final concentration of DMSO low enough to be non-toxic to cells (typically below 0.1-1.0%).

Materials

- This compound powder

- Anhydrous DMSO (freshly opened is best, as it is hygroscopic) [1] [3]

- Analytical balance

- Sterile tube (e.g., 1.5 mL or 15 mL conical tube)

- Vortex mixer

- Sonication bath (optional, to aid dissolution)

- Piper and sterile tips

Workflow The following diagram illustrates the stock solution preparation process.

Procedure

- Calculate Mass: Determine the mass of this compound required. For example, to make 1 mL of a 100 mM solution:

- Using MW = 529.65 g/mol (free base): Mass = (0.1 mol/L) × (0.001 L) × (529.65 g/mol) = 52.97 mg.

- Using MW = 643.67 g/mol (salt form): Mass = (0.1 mol/L) × (0.001 L) × (643.67 g/mol) = 64.37 mg.

- Weigh Powder: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile tube.

- Add Solvent: Add the required volume of anhydrous DMSO to achieve a final volume of 1 mL. For instance, add ~900 µL first, then adjust to 1 mL after the powder is dissolved.

- Dissolve: Vortex the mixture vigorously for 1-2 minutes until the powder is fully dispersed and dissolved. If any particles remain, briefly sonicate the tube in a sonication water bath for a few minutes. Avoid excessive heating.

- Aliquot and Store: Once a clear solution is obtained, immediately aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C in a sealed container protected from moisture [2] [3].

Critical Considerations for Researchers

- Solvent Quality: Hygroscopic DMSO can absorb water from the atmosphere over time, which may reduce the solubility of this compound and lead to precipitation. Always use a fresh, sealed bottle for stock solution preparation [1] [3].

- Storage and Stability: For long-term stability, store stock solutions at -20°C or -80°C in a sealed container away from moisture. The powder should also be stored dry and sealed at -20°C [2] [3]. The provided shelf life is typically 3 years for powder, 6 months to 1 year for solutions in DMSO at -80°C [3].

- In Vitro Formulation: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is non-toxic to your cell line (commonly <0.5%). Always include a vehicle control with the same concentration of DMSO in your experiments.

- Safety Disclaimer: this compound and the solvents used are for research purposes only. Please consult all relevant Safety Data Sheets (MSDS) and adhere to your institution's safety protocols when handling these chemicals.

References

- 1. This compound | Transferase inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. | GST | Glutathione Peroxidase | Apoptosis | TargetMol this compound [targetmol.com]

- 3. This compound (Synonyms: TER199(free base); TLK199) [medchemexpress.com]

- 4. (TER199, TLK199) | CAS 168682-53-9 | AbMole BioScience this compound [abmole.com]

Ezatiostat in vivo animal model myelostimulant activity

Mechanism of Action and Signaling Pathway

Ezatiostat is a glutathione analog prodrug that acts as an inhibitor of Glutathione S-transferase P1-1 (GST P1-1), an enzyme overexpressed in many cancers and known to suppress Jun-N-terminal kinase (JNK) activity [1] [2]. The proposed mechanism for its myelostimulant effect is illustrated below:

Detailed In Vivo Animal Model Protocol

The following protocol is summarized from studies investigating this compound's myelostimulant activity in a mouse model [2].

1. Objective: To evaluate the in vivo myelostimulant effect of this compound (TLK199) on myeloid progenitor cell proliferation in mice.

2. Experimental Animals:

- Strain: Not specified in available sources, but requires both wild-type and GST P1-1 knockout models.

- Groups: At least two experimental groups:

- Group 1 (Control): Wild-type (GSTP1+/+) mice administered vehicle.

- Group 2 (Experimental): Wild-type (GSTP1+/+) mice administered this compound.

- Group 3 (Knockout Control): GST P1-1 null (GSTP1-/-) mice administered this compound (to confirm mechanism specificity).

- Housing: Standard laboratory conditions with ad libitum access to food and water.

3. Test Article and Formulation:

- Compound: this compound (TLK199).

- Formulation: Details for in vivo dosing not fully specified in available results. Solubility data suggests stock solutions can be prepared in DMSO and further diluted in co-solvent mixtures like PEG300, Tween-80, and saline for administration [2].

4. Dosage and Administration:

- Route of Administration: Intraperitoneal (IP) or Intravenous (IV) injection. The exact route used in the foundational study is not detailed in the provided excerpts.

- Dosage: The specific dosage(s) used in the mouse model is not provided in the available sources. Dosing should be based on literature from preclinical efficacy studies.

- Dosing Schedule: Once daily for a duration determined by the study endpoint (e.g., 5-10 days).

5. Experimental Procedures and Timeline:

6. Key Endpoint Assays:

- Bone Marrow Harvesting: Isolate bone marrow from femurs and tibiae by flushing with cold PBS or Iscove's Modified Dulbecco's Medium (IMDM).

- Colony Forming Unit-Granulocyte, Macrophage (CFU-GM) Assay:

- Culture Medium: Use methylcellulose-based media supplemented with recombinant cytokines (e.g., GM-CSF or IL-3).

- Plating: Plate isolated bone marrow mononuclear cells in semi-solid media.

- Incubation: Culture plates at 37°C with 5% CO2 for 7-14 days.

- Quantification: Score colonies (typically >40 cells) under an inverted microscope. CFU-GM is the primary readout for myelostimulant activity.

- Complete Blood Count (CBC): Analyze peripheral blood samples to monitor changes in circulating lymphocyte and myeloid cell counts.

Summary of Key In Vivo Findings

The table below summarizes quantitative results from the animal model study [2].

Table 1: In Vivo Myelostimulant Activity of this compound in Mice

| Parameter | GSTP1+/+ Mice (Vehicle) | GSTP1+/+ Mice (this compound) | GSTP1-/- Mice (this compound) |

|---|---|---|---|

| Myeloid Progenitor (CFU-GM) Proliferation | Baseline level | Increased | No significant change |

| Lymphocyte Generation | Baseline level | Increased | No significant change |

| Mechanism Confirmation | — | Activity present | Activity absent |

Application Notes for Researchers

- Mechanism-Specific Model: The activity of this compound is critically dependent on the presence of the GST P1-1 enzyme. Using GSTP1-/- mice is essential as a control to confirm that the observed effects are on-target and not due to non-specific stimulation [2].

- From Mouse to Human: The myelostimulant activity observed in this preclinical model translated to clinical findings. In human trials, this compound treatment led to hematologic improvement (HI) in patients with Myelodysplastic Syndrome (MDS), including HI-Erythroid (24%), HI-Neutrophil (42%), and HI-Platelet (50%) [1].

- Clinical Correlation: A remarkable case report described a patient with MDS who experienced a sustained trilineage hematologic response (improvement in red blood cells, white blood cells, and platelets) for over a year after only a very brief exposure to oral this compound, underscoring its potent biological activity [3].

Recommendations for Further Research

The available information on the specific in vivo protocol is limited. To build upon this foundational work, I suggest you:

- Consult Later Studies: Search for more recent review articles or preclinical studies on this compound that might contain more detailed methodology.

- Explore Analogues: Investigate research on its primary active metabolite, TLK117 (CAS 152684-53-2), which may be referenced in later publications [2].

- Refine the Model: Modern studies could focus on combining this compound with chemotherapy in animal models to explore its potential to ameliorate treatment-induced cytopenias.

References

Ezatiostat dose escalation study design phase 1

Molecular Mechanism of Action

Ezatiostat is a glutathione analog and a selective inhibitor of Glutathione S-transferase P1-1 (GST P1-1), an enzyme overexpressed in many cancers and involved in cellular growth regulation [1] [2].

- Target Inhibition: The primary active metabolite of this compound, TLK117, binds with high affinity to GST P1-1 [3].

- JNK Activation: GST P1-1 normally binds to and inhibits c-Jun N-terminal kinase (JNK), a key regulator of proliferation, differentiation, and apoptosis. Inhibition of GST P1-1 by this compound facilitates its dissociation from JNK, leading to JNK activation [1] [2].

- Cellular Effect: The activation of JNK and subsequent downstream signaling pathways promotes the growth and maturation of hematopoietic progenitors, overcoming the ineffective hematopoiesis characteristic of MDS [1] [3]. Preclinical data also indicates that this compound can trigger apoptosis in human leukemia cell lines [1].

The diagram below illustrates this signaling pathway.

Clinical Trial Designs and Outcomes

Phase 1-2a testing of this compound for MDS was conducted using two different formulations: intravenous liposomes and oral tablets.

Intravenous (IV) Formulation Study

A multicenter, open-label, multidose-escalation study was conducted in patients with all French-American-British (FAB) types of MDS [1].

- Objective: Primary objectives were to evaluate safety, define the maximum tolerated dose (MTD) or optimal biologic dose (OBD), and characterize the pharmacokinetic profile [1].

- Dosing Schedule: this compound HCl liposomes were administered intravenously over 60 minutes on Days 1-5 of a 14-day cycle. Dosing continued until disease progression or unacceptable toxicity [1].

- Dose Escalation: The study employed a standard 3+3 design with five planned dose levels: 50, 100, 200, 400, and 600 mg/m² [1]. A minimum of three patients were enrolled at each level, with escalation proceeding if no more than one of six patients experienced a dose-limiting toxicity (DLT).

Oral Formulation Study

A subsequent phase 1 multicenter dose-escalation study evaluated the safety and pharmacokinetics of this compound tablets [4].

- Dosing Schedule: this compound tablets were administered in divided doses on Days 1-7 of a 21-day cycle, for a maximum of eight cycles [4].

- Dose Escalation: This study tested ten dose levels, ranging from 200 mg to 6000 mg total per cycle [4]. No DLTs were observed, even at the highest dose [4].

The table below summarizes the core design of these two studies.

| Parameter | Intravenous (Liposomal) Study [1] | Oral (Tablet) Study [4] |

|---|---|---|

| ClinicalTrials.gov ID | NCT00035867 | NCT00280631 |

| Treatment Cycle | 14 days | 21 days |

| Dosing Days per Cycle | Days 1-5 | Days 1-7 |

| Number of Dose Levels | 5 | 10 |

| Dose Range | 50 - 600 mg/m² | 200 - 6000 mg (total dose) |

| Primary Endpoints | MTD/OBD, Safety, Pharmacokinetics | Safety, Pharmacokinetics |

Hematologic Improvement (HI) Rates

Trilineage responses were observed in a subset of patients. The table below summarizes hematologic improvement rates based on the IV study, as defined by the MDS International Working Group (IWG) 2000 criteria [1].

| Lineage | Patient Population | HI Response Rate |

|---|---|---|

| Erythroid (HI-E) | 38 patients with anemia | 9/38 (24%) |

| Neutrophil (HI-N) | 26 patients with neutropenia | 11/26 (42%) |

| Platelet (HI-P) | 24 patients with thrombocytopenia | 12/24 (50%) |

| Trilineage | 16 patients with trilineage cytopenia | 4/16 (25%) |

In the oral formulation study, 17 HI responses were observed across all dose levels, with 11 responses occurring at the higher doses (4000 to 6000 mg) [4].

Detailed Experimental Protocol

This protocol outlines the key procedures for a phase 1 dose escalation study of oral this compound, based on the published trial [4].

Patient Population

- Key Inclusion Criteria:

- Adults ≥18 years with histologically confirmed primary MDS (all FAB subtypes).

- Low to Intermediate-2 risk by International Prognostic Scoring System (IPSS).

- Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.

- Adequate hepatic and renal function.

- Key Exclusion Criteria:

- Eligible for allogeneic bone marrow transplantation.

- Chemotherapy, radiotherapy, or immunotherapy within 2 weeks of study entry.

- Active infection requiring antibiotics [1].

Pre-Study Procedures

- Screening: Obtain written informed consent. Perform full medical history, physical examination, ECOG status assessment, 12-lead ECG, and imaging studies as required.

- Baseline Labs: Complete blood count (CBC) with differential, comprehensive metabolic panel, serum erythropoietin level, and pregnancy test for women of childbearing potential.

- Disease Assessment: Bone marrow aspirate and biopsy with cytogenetic analysis.

Dosing and Dose Escalation

- Drug Administration: this compound hydrochloride tablets are administered orally in divided doses on Days 1 to 7 of each 21-day cycle [4].

- Dose Escalation Scheme: A modified 3+3 design is used.

- Dose-Limiting Toxicity (DLT) Definition: Any treatment-related grade 3 or 4 non-hematologic toxicity during the first treatment cycle, or grade 4 hematologic toxicity complicated by infection, severe hemorrhage, or persisting >4 weeks [1].

- Escalation Rule: If 0 of 3 or 1 of 6 patients experience a DLT at a given dose level, proceed to the next level.

- MTD Definition: The highest dose level at which no more than 1 of 6 patients experiences a DLT [1].

- Dose Levels: The protocol includes ten dose levels, from 200 mg to 6000 mg total per cycle, as shown in the workflow below [4].

Assessments During Study

- Safety Monitoring: Weekly CBC and metabolic panel during Cycle 1, then before each subsequent cycle. Record all adverse events using NCI CTCAE v2.0 (or current version) [1].

- Efficacy Assessment: HI responses are evaluated using IWG 2000 criteria [1]. Transfusion requirements are recorded. Bone marrow aspirate and cytogenetics are repeated every 3-4 cycles or as clinically indicated.

- Pharmacokinetic (PK) Sampling: Collect plasma samples at predetermined time points (e.g., pre-dose, and at 0.5, 1, 2, 4, 8, and 24 hours post-dose on Day 1 of Cycle 1) to measure levels of this compound and its active metabolites (TLK236, TLK117) [1] [4].

Discussion and Future Directions

The phase 1 studies established a favorable safety profile for this compound. The most common adverse events for the IV formulation were grade 1/2 infusion-related reactions (e.g., chills, back pain, flushing) [1]. The oral formulation primarily caused low-grade gastrointestinal events (e.g., nausea, diarrhea, vomiting) [3] [4]. The concentration of active metabolites increased proportionally with the dose, indicating predictable pharmacokinetics [1] [4].

The observed multilineage hematologic responses are clinically significant, as they were accompanied by reduced transfusion requirements and improved bone marrow cellularity [1]. This compound represents a novel therapeutic approach for MDS by targeting the differentiation block in hematopoiesis rather than being directly cytotoxic.

Future clinical development should focus on:

- Combination Therapies: Exploring this compound with other active agents in MDS, such as hypomethylating agents or lenalidomide, given its unique mechanism [3].

- Biomarker Identification: Validating potential biomarkers, such as GST P1-1 expression levels or specific mutational profiles (e.g., SF3B1), to identify patient subsets most likely to benefit [5].

References

- 1. Phase 1-2a multicenter dose-escalation study of this compound ... [pmc.ncbi.nlm.nih.gov]

- 2. Development of Telintra as an Inhibitor of Glutathione S- ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. Phase 1 multicenter dose-escalation study of this compound ... [sciencedirect.com]

- 5. Molecular Insights and Therapeutic Advances in Low-Risk ... [mdpi.com]

Comprehensive Application Notes & Protocols: Assessment of Hematologic Improvement with Ezatiostat in Myelodysplastic Syndromes Using IWG Response Criteria

Introduction to Ezatiostat and Its Mechanism of Action

This compound hydrochloride (Telintra, TLK199) is a novel glutathione S-transferase P1-1 (GST P1-1) inhibitor in clinical development for the treatment of cytopenias associated with myelodysplastic syndromes (MDS). As a synthetic tripeptide analog of glutathione, this compound exerts its therapeutic effects through indirect activation of Jun-N-terminal kinase (JNK), a key regulator of cellular proliferation, differentiation, and apoptosis. The drug is metabolized to TLK117, which selectively binds to GST P1-1 with high affinity, facilitating its dissociation from JNK and leading to JNK activation through phosphorylation. This mechanism subsequently promotes the growth and maturation of hematopoietic progenitors while simultaneously promoting apoptosis in human leukemia blast cells [1] [2].

The dual mechanism of action of this compound addresses the fundamental pathophysiology of MDS, which is characterized by ineffective hematopoiesis and peripheral cytopenias. GST P1-1 serves as a negative regulator of JNK, and its inhibition by this compound overcomes the differentiation block in myeloid precursors, promoting multilineage hematologic improvement. This unique mechanism distinguishes this compound from other available MDS therapies such as hypomethylating agents and immunomodulatory drugs, positioning it as a promising therapeutic option for patients with low to intermediate-1 risk MDS who have failed or are ineligible for first-line therapies [1] [3].

Clinical Efficacy and Hematologic Improvement Rates

Phase 1-2a Clinical Trial Results

The initial phase 1-2a multicenter, dose-escalation study evaluated intravenous this compound in 54 patients with histologically confirmed MDS across all French-American-British (FAB) classification types. In this study, this compound was administered at five dose levels (50, 100, 200, 400, and 600 mg/m²) intravenously on days 1-5 of a 14-day cycle. The hematologic improvement rates observed in this trial demonstrated the multilineage activity of this compound [1]:

- HI-Erythroid (HI-E) was observed in 9 of 38 evaluable patients (24%)

- HI-Neutrophil (HI-N) was observed in 11 of 26 evaluable patients (42%)

- HI-Platelet (HI-P) was observed in 12 of 24 evaluable patients (50%)

- Trilineage responses were observed in 4 of 16 patients (25%) with trilineage cytopenia

These responses were accompanied by improvement in clinical symptoms, reductions in transfusion requirements, and enhancement in bone marrow maturation and cellularity. The safety profile was characterized primarily by grade 1-2 adverse events related to acute infusional hypersensitivity reactions, including chills, back pain, flushing, and nausea [1].

Subsequent Clinical Trials with Oral Formulation

Based on the promising activity observed with the intravenous formulation, an oral formulation of this compound was developed and evaluated in subsequent clinical trials. A phase 2 study of oral this compound in 89 heavily pretreated patients with lower-risk MDS demonstrated that 29% of RBC transfusion-dependent patients had transfusion reduction, with 11% achieving transfusion independence. The median duration of response was 34 weeks, and multilineage responses were observed. Higher responses to this compound were noted in subsets of patients previously treated with lenalidomide, suggesting a potential role for combination therapy [2].

Table 1: Summary of Hematologic Improvement Rates with this compound in Clinical Trials

| Study | Patient Population | HI-Erythroid | HI-Neutrophil | HI-Platelet | Trilineage Response |

|---|---|---|---|---|---|

| Phase 1-2a IV (n=54) [1] | All FAB MDS types | 9/38 (24%) | 11/26 (42%) | 12/24 (50%) | 4/16 (25%) |

| Phase 2 Oral (n=89) [2] | Heavily pretreated LR-MDS | 29% (transfusion reduction) | Not specified | Not specified | Observed |

| Combination with Lenalidomide (n=19) [4] | Non-del(5q) LR-MDS | 5/14 (36%) | Not specified | 3/5 (60%) | 1/3 (33%) |

Detailed Experimental Protocols for Response Assessment